molecular formula C3H8KO6P B12721190 Monopotassium 1-glycerophosphate CAS No. 115798-78-2

Monopotassium 1-glycerophosphate

Cat. No.: B12721190
CAS No.: 115798-78-2
M. Wt: 210.16 g/mol
InChI Key: OEZZJHUIYXAWIJ-UHFFFAOYSA-M
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Description

Monopotassium 1-glycerophosphate, also known as 1,2,3-propanetriol, 1-(dihydrogen phosphate), monopotassium salt, is a chemical compound with the molecular formula C3H8O6P.K. It is a potassium salt of glycerophosphoric acid and is commonly used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monopotassium 1-glycerophosphate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed in precise ratios. The mixture is then neutralized with potassium hydroxide, and the resulting product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Monopotassium 1-glycerophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glycerophosphoric acid derivatives.

    Reduction: Reduction reactions can convert it back to glycerol and phosphoric acid.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Monopotassium 1-glycerophosphate has a wide range of applications in scientific research:

Mechanism of Action

Monopotassium 1-glycerophosphate acts as a donor of inorganic phosphate through hydrolysis. The phosphate group is released and participates in various biochemical pathways, including energy metabolism and signal transduction. The compound’s effects are mediated by its interaction with enzymes and other molecular targets involved in phosphate metabolism .

Comparison with Similar Compounds

  • Monopotassium phosphate (KH2PO4)
  • Dipotassium phosphate (K2HPO4)
  • Tripotassium phosphate (K3PO4)

Comparison: Monopotassium 1-glycerophosphate is unique due to its glycerol backbone, which allows it to participate in both phosphate and glycerol metabolism. In contrast, other potassium phosphates like monopotassium phosphate, dipotassium phosphate, and tripotassium phosphate primarily serve as sources of phosphate and potassium ions without the additional metabolic roles associated with glycerol .

Properties

CAS No.

115798-78-2

Molecular Formula

C3H8KO6P

Molecular Weight

210.16 g/mol

IUPAC Name

potassium;2,3-dihydroxypropyl hydrogen phosphate

InChI

InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1

InChI Key

OEZZJHUIYXAWIJ-UHFFFAOYSA-M

Canonical SMILES

C(C(COP(=O)(O)[O-])O)O.[K+]

physical_description

Trihydrate: Colorless to pale yellow liquid or solid;  [HSDB]

solubility

SOL IN ALCOHOL;  VERY SOL IN WATER

Origin of Product

United States

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